![molecular formula C21H31N3O4 B1175835 RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester CAS No. 1251004-30-4](/img/structure/B1175835.png)
RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to pyrazino[2,3-d]azepine frameworks involves several key steps, including ring formation, functionalization, and esterification. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a complex process involving esterification, intramolecular reactions, and the Suzuki−Miyaura reaction, highlighting the intricate methods used in synthesizing complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazino[2,3-d]azepine derivatives and related compounds is characterized by specific ring systems and functional groups. For example, the synthesis and structural characterization of benzazepine derivatives provide insight into the arrangement and conformation of such molecules, demonstrating how ring systems and functional groups are arranged in three-dimensional space (Guerrero et al., 2020).
Chemical Reactions and Properties
Pyrazino[2,3-d]azepine compounds undergo various chemical reactions, including cyclizations, substitutions, and functional group transformations. The preparation and reaction of enantiomerically pure S-phenyl aziridinecarbothioates, for example, illustrate the types of reactions these compounds can undergo, showcasing their reactivity and functional group interconversions (Häner et al., 1987).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of related compounds provides information on molecular conformation, intermolecular interactions, and packing in the solid state, which are important for material science applications (Yennawar & Sigmon, 2022).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, define how these compounds interact with other molecules. The synthesis and reactions of pyrrolo[2,3-c]azepine derivatives, for instance, reveal insights into the chemical behavior and potential reactivity patterns of these molecules (Glushkov & Stezhko, 1980).
Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester primarily focuses on their synthesis and characterization. For example, studies have explored the synthesis of new ring systems like Pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline through intramolecular 1,7-carbonyl-enamine cyclization (Waly, 2008). Similar approaches have been used to construct pyrrolo[2,3-c]azepine systems (Glushkov & Stezhko, 1980).
Pharmaceutical and Therapeutic Value
Certain compounds structurally related to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester have been noted for their potential pharmaceutical and therapeutic values. For instance, keto-substituted pyrazolo[3,4-b]quinolines and similar scaffolds have been synthesized with attention to their promising pharmaceutical applications (Abd El-Aal & Khalaf, 2016).
Novel Tetrahydro-1-benzazepine Compounds
Researchers have developed novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units, which are structurally related to the compound (Guerrero et al., 2020).
Antimicrobial Activities
Some derivatives of compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester, specifically those bearing 1,3,4-oxadiazole moieties, have shown antimicrobial activities, indicating potential biomedical applications (Ayyash et al., 2021).
properties
IUPAC Name |
7-O-benzyl 4-O-tert-butyl (4aS,9aS)-2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-14-11-22-17-9-12-23(13-10-18(17)24)19(25)27-15-16-7-5-4-6-8-16/h4-8,17-18,22H,9-15H2,1-3H3/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRWOAPSCCIED-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.